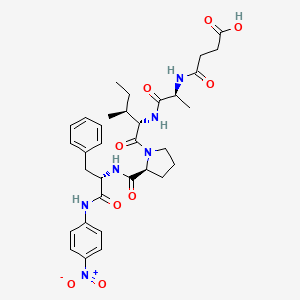

Suc-Ala-Ile-Pro-Phe-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suc-Ala-Ile-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-isoleucyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly valuable for studying the activity of proteases, such as chymotrypsin and elastase, due to its specific and sensitive nature.

作用機序

Target of Action

Suc-Ala-Ile-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , subtilisin BPN’ and its variants , and protease Q . It also serves as a substrate for peptidyl propyl cis-trans isomerase (PPIase) .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzymes. The enzymes then cleave the compound, leading to the release of 4-nitroaniline , which is a yellow color under alkaline conditions . In the case of PPIase, the enzyme catalyzes the cis-trans isomerization of X-Pro peptide bonds .

Biochemical Pathways

The cleavage of this compound by its target enzymes affects the biochemical pathways associated with these enzymes. For example, the action of PPIase on the compound influences the folding of proteins, as PPIase catalyzes the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . These solubility properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The enzymatic cleavage of this compound results in the release of 4-nitroaniline . This can be measured by absorbance at 410 nm, pH 7.5, providing a method to quantify the activity of the target enzymes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, the compound is soluble at 10 mM in 0.2 M Tris-HCl buffer, pH 8.0 . In this buffer, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.

生化学分析

Biochemical Properties

Suc-Ala-Ile-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the 4-nitroanilide substrates, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerase (PPIase) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it serves as a substrate for. These include pathways involving alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ile-Pro-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups using protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached using a reagent like p-nitrophenyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

Suc-Ala-Ile-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases like chymotrypsin, elastase, and cathepsin G.

Reaction Conditions: Typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 400-410 nm .

科学的研究の応用

Suc-Ala-Ile-Pro-Phe-pNA is widely used in scientific research for the following applications:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteases such as chymotrypsin, elastase, and cathepsin G.

Drug Discovery: Used in screening assays to identify inhibitors of proteases, which are potential therapeutic agents for various diseases.

Biochemical Studies: Employed in studies of enzyme kinetics and mechanism of action, providing insights into the catalytic efficiency and specificity of proteases.

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for chymotrypsin and elastase, differing by the presence of alanine instead of isoleucine.

Suc-Ala-Ala-Pro-Leu-pNA: Used for similar enzymatic assays but with leucine instead of phenylalanine.

Uniqueness

Suc-Ala-Ile-Pro-Phe-pNA is unique due to its specific sequence, which provides distinct substrate specificity and sensitivity for certain proteases. The presence of isoleucine and phenylalanine in the sequence enhances its interaction with the active sites of specific enzymes, making it a valuable tool in enzymatic studies .

生物活性

Suc-Ala-Ile-Pro-Phe-pNA , also known as succinyl-alanylleucylprolylphenylalanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. Its structure includes a sequence of amino acids that are crucial for its function as a substrate for various proteolytic enzymes. The compound is particularly notable for its role in studying the activity of serine proteases, which are enzymes that play vital roles in numerous biological processes, including digestion, immune response, and cell signaling.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₂N₆O₉ |

| Molecular Weight | 666.721 g/mol |

| CAS Number | 128802-78-8 |

| LogP | 3.859 |

| PSA | 219.83 |

The compound's molecular structure and properties make it an effective substrate for enzymatic reactions, particularly in studies involving the FK-506 binding protein (FKBP) and other proteases.

Enzymatic Substrates

This compound has been extensively studied for its role as a substrate in various enzymatic assays:

- Protease Activity : It serves as a substrate for several serine proteases, including chymotrypsin and trypsin. When these enzymes cleave the peptide bond, they release p-nitroaniline, which can be quantitatively measured to assess enzyme activity.

- FKBP Interaction : The compound is a known substrate of FKBP, which has peptidyl-prolyl isomerase activity. This interaction is significant in the context of immunosuppressive therapies where FKBP plays a critical role.

Case Studies

- Chymotrypsin Assay : In a study assessing chymotrypsin activity using this compound, researchers observed a direct correlation between enzyme concentration and the rate of p-nitroaniline release. This finding supports the use of this substrate for quantifying chymotrypsin activity in biological samples.

- Neutrophil Elastase Activity : Another investigation utilized this compound to evaluate neutrophil elastase activity in human serum samples. The results indicated elevated elastase levels in patients with inflammatory conditions, highlighting the compound's utility in clinical diagnostics.

- Subtilisin Proteolytic Activity : Research demonstrated that this compound could effectively measure subtilisin carlsberg activity, providing insights into the enzyme's kinetic parameters and substrate specificity.

Research Findings

Recent studies have focused on optimizing the use of this compound in various assay formats:

- Kinetic Studies : Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) have been determined for several enzymes using this substrate, providing valuable data for enzyme characterization.

- Inhibitor Screening : The compound has been employed in high-throughput screening assays to identify potential inhibitors of serine proteases, aiding drug discovery efforts.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Chymotrypsin Activity | Direct correlation with enzyme concentration; effective quantification method. |

| Neutrophil Elastase | Elevated levels in inflammatory conditions; potential diagnostic marker. |

| Subtilisin Activity | Useful for determining kinetic parameters; aids in understanding enzyme specificity. |

特性

IUPAC Name |

4-[[(2S)-1-[[(2S,3S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t20-,21-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBGXHWQUFMJM-BIZIQFTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。